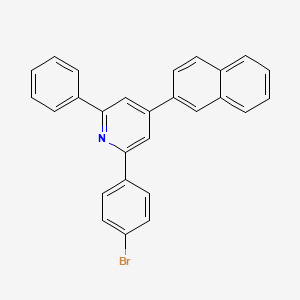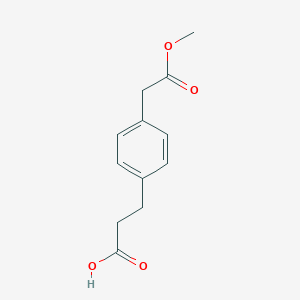
4-(2-methoxy-2-oxoethyl)Benzenepropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-methoxy-2-oxoethyl)benzenepropanoic acid typically involves the esterification of 4-(2-methoxy-2-oxoethyl)benzoic acid. The reaction can be carried out using methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually conducted under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar esterification processes. Continuous flow reactors and other advanced chemical engineering techniques can be employed to optimize the production process, ensuring high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 4-(2-Methoxy-2-oxoethyl)benzenepropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form 4-(2-methoxy-2-oxoethyl)benzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding alcohol derivative.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like hydroxide ions (OH-) can be used for substitution reactions.
Major Products Formed:
Oxidation: 4-(2-methoxy-2-oxoethyl)benzoic acid
Reduction: Corresponding alcohol derivative
Substitution: Various derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
4-(2-Methoxy-2-oxoethyl)benzenepropanoic acid has several scientific research applications, including:
Chemistry: It can be used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound may be utilized in biochemical studies to understand metabolic pathways.
Industry: Use in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 4-(2-methoxy-2-oxoethyl)benzenepropanoic acid exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the context of its use.
Comparación Con Compuestos Similares
4-(Methoxycarbonyl)benzeneacetic acid methyl ester: Similar structure with a methoxycarbonyl group.
Methyl 4-methoxycarbonylphenylacetate: Another ester with a similar functional group.
This comprehensive overview provides a detailed understanding of 4-(2-methoxy-2-oxoethyl)benzenepropanoic acid, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C12H14O4 |
|---|---|
Peso molecular |
222.24 g/mol |
Nombre IUPAC |
3-[4-(2-methoxy-2-oxoethyl)phenyl]propanoic acid |
InChI |
InChI=1S/C12H14O4/c1-16-12(15)8-10-4-2-9(3-5-10)6-7-11(13)14/h2-5H,6-8H2,1H3,(H,13,14) |
Clave InChI |
JPAPZDGQSGWQIG-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CC1=CC=C(C=C1)CCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


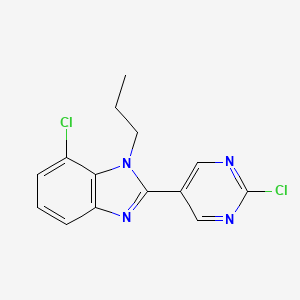
![n-[2-(2-Methoxyphenyl)benzofuran-5-yl]acetamidine](/img/structure/B15365234.png)
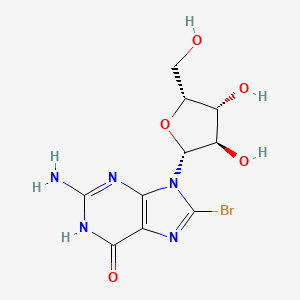
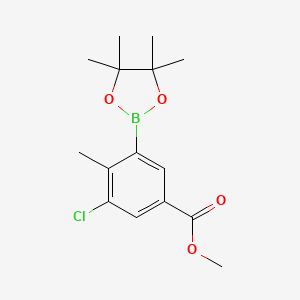
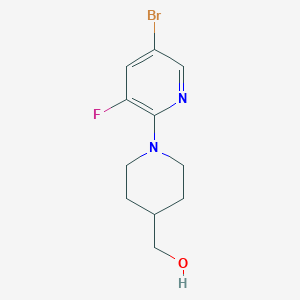

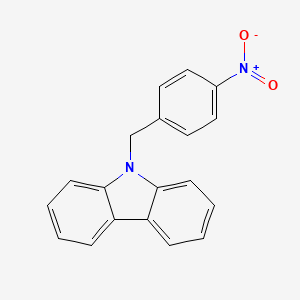
![Methyl 5-amino-8-bromoimidazo[1,5-a]pyridine-6-carboxylate](/img/structure/B15365283.png)
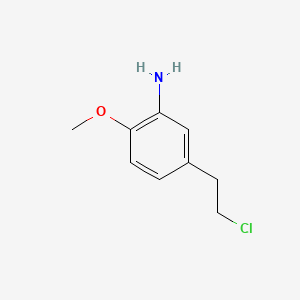
![5-(2,4-Dimethoxybenzyloxy)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B15365288.png)
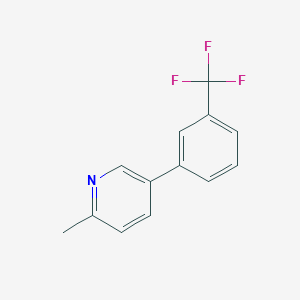
![6-Chloro-1-ethyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B15365308.png)
![3,8-Dioxatricyclo[5.1.0.0(2,4)]octane, 4-ethenyl-](/img/structure/B15365310.png)
